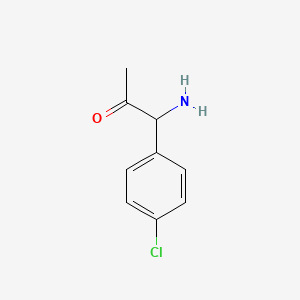

1-Amino-1-(4-chlorophenyl)acetone

Description

1-Amino-1-(4-chlorophenyl)acetone is a substituted acetone derivative featuring an amino group and a 4-chlorophenyl moiety. For instance, 1-Amino-1-(4-chlorophenyl)-4,4,5,5,6,6,6-heptafluorohexen-3-one (referred to in and ) exists as a mixture with its isomer, 3-Amino-1-(4-chlorophenyl)-4,4,5,5,6,6,6-heptafluoro-2-hexenone (ratio 1:2.2) . Key spectroscopic data include:

- 1H NMR (CDCl₃): δ 6.17 (vinyl proton), 7.34–7.87 ppm (aromatic protons) .

- IR: Strong carbonyl (1695 cm⁻¹) and N–H stretches (3312, 3184 cm⁻¹) .

- MS: Molecular ion at m/z 349 (M⁺) .

This compound’s reactivity and isomerization behavior highlight the influence of fluorine substitution and structural isomerism on its properties.

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

1-amino-1-(4-chlorophenyl)propan-2-one |

InChI |

InChI=1S/C9H10ClNO/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,11H2,1H3 |

InChI Key |

FKLQAOHYXZIALU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=C(C=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-(4-chlorophenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(4-chlorophenyl)acetone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed:

- Oxidation of the amino group can yield nitroso or nitro derivatives.

- Reduction can produce secondary amines.

- Substitution reactions can lead to various substituted phenyl derivatives .

Scientific Research Applications

1-Amino-1-(4-chlorophenyl)acetone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of 1-amino-1-(4-chlorophenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Variants

The 3-amino isomer of the heptafluorohexenone derivative exhibits distinct fragmentation patterns in mass spectrometry (e.g., absence of m/z 135 fragment) and altered NMR signals, reflecting differences in electronic environments due to amino group positioning . These isomers demonstrate how minor structural changes significantly impact spectral signatures and stability.

Substituted Acetone Analogs

1-Amino-1-(3-cyclopentyloxyphenyl)acetone () shares the amino-acetone backbone but replaces the 4-chlorophenyl group with a 3-cyclopentyloxy substituent. Key differences include:

- Molecular Weight: 233.31 g/mol (cyclopentyloxy analog) vs. ~349 g/mol (heptafluorohexenone derivative) .

- Substituent Effects : The bulky cyclopentyloxy group reduces solubility in polar solvents compared to the electron-withdrawing 4-chlorophenyl moiety.

- Applications : The cyclopentyloxy analog is used in niche synthetic applications, whereas fluorinated analogs may exhibit unique reactivity due to fluorine’s electronegativity .

Chlorophenyl-Containing Compounds

Fenvalerate ()

A pyrethroid insecticide with a 4-chlorophenyl group but distinct functional groups (cyano, ester):

- Molecular Weight: 419.90 g/mol (vs. 349 g/mol for the fluorinated hexenone) .

- Physicochemical Properties: Higher lipophilicity and environmental persistence compared to amino-acetone derivatives .

DDT Derivatives ()

Compounds like DDE and DDD feature bis(4-chlorophenyl) groups but lack the amino-acetone structure. Their environmental persistence contrasts with the synthetic fluorinated analogs, which are less studied for ecological impact .

Comparative Data Table

Key Research Findings

- Structural Isomerism: Positional isomerism in amino-hexafluoro derivatives alters fragmentation patterns and spectral properties, critical for analytical identification .

- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance stability but reduce solubility compared to bulky substituents (e.g., cyclopentyloxy) .

- Environmental Impact: Unlike DDT derivatives, amino-acetone analogs are less studied for persistence, highlighting a research gap .

Biological Activity

1-Amino-1-(4-chlorophenyl)acetone is an organic compound characterized by its unique structural features, including an amino group, a chlorophenyl moiety, and an acetone functional group. Its molecular formula is C9H10ClN, with a molecular weight of approximately 183.63 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group facilitates hydrogen bonding with target proteins, while the chlorophenyl group enhances lipophilicity , allowing for improved membrane penetration. These interactions can influence several biochemical pathways, making this compound a candidate for pharmacological exploration.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential lead compound for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

In addition to its antimicrobial effects, this compound has shown promising antiviral activity. Studies have indicated that it may inhibit the replication of certain viruses by interfering with their ability to infect host cells.

Case Study: Antiviral Activity Against Tobacco Mosaic Virus (TMV)

A study synthesized several derivatives of sulfonamide containing the chlorophenyl moiety and tested their antiviral activity against TMV. Compounds derived from this compound exhibited notable inhibition rates.

Table 2: Inhibition Rates of TMV by Compounds Derived from this compound

| Compound | Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|---|

| 7a | 0.5 | 38.42 |

| 7b | 0.5 | 42.00 |

| 7i | 0.5 | 42.49 |

| Ningnanmycin | 0.5 | 54.51 |

The results indicated that compounds containing the chlorophenyl structure were effective in inhibiting TMV, with some exhibiting inhibition rates comparable to established antiviral agents .

Structural Comparisons

The unique structural configuration of this compound differentiates it from other similar compounds, influencing its reactivity and biological activity.

Table 3: Comparison of Similar Compounds

| Compound Name | Key Features |

|---|---|

| 1-Amino-1-(4-nitrophenyl)acetone | Contains a nitro group; different reactivity |

| 1-Amino-1-(4-methylphenyl)acetone | Substituted with a methyl group; alters activity |

| 1-Amino-1-(4-fluorophenyl)acetone | Features a fluoro substituent; distinct profiles |

The presence of the chloro group in this compound enhances its chemical reactivity and biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.